1-(Pyridin-4-YL)piperazin-2-one
Overview
Description
1-(Pyridin-4-YL)piperazin-2-one, also known as P4P, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. P4P is a heterocyclic compound that contains a pyridine ring and a piperazine ring, which makes it a useful building block for the synthesis of other compounds. In
Scientific Research Applications
Synthesis and Pharmacological Properties :
- Piperazine-1-yl-1H-indazole derivatives, which include structures related to 1-(Pyridin-4-YL)piperazin-2-one, have been synthesized and show significant roles in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).
- A study explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, exhibiting strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Memory Enhancement Research :
- In a study, 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide was synthesized and found to enhance memory abilities in mice (Li Ming-zhu, 2008).
Development of Rho Kinase Inhibitors :
- N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, related to 1-(Pyridin-4-YL)piperazin-2-one, has been developed as a novel Rho kinase inhibitor, currently investigated for the treatment of central nervous system disorders (Wei et al., 2016).
Anticancer Activity :
- Piperazine-2,6-dione derivatives, synthesized through the condensation of iminodiacetic acid with various amines including pyridin-4-ylmethanamine, showed promising anticancer activity (Kumar et al., 2013).
Sonochemistry in Synthesis :
- A study demonstrated the use of sonochemistry for the synthesis of novel pyridyl piperazine derivatives, indicating an innovative approach in chemical synthesis (Tabassum, Govindaraju, & Pasha, 2017).
Crystal Structure Analysis :
- The crystal structures of derivatives related to 1-(Pyridin-4-YL)piperazin-2-one have been analyzed, providing insights into their molecular configurations (Ullah & Altaf, 2014).
Therapeutic Approaches for Alzheimer's Disease :
- Piperazin-1-ylacetamides, structurally related to 1-(Pyridin-4-YL)piperazin-2-one, have been identified as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, relevant in the context of Alzheimer's disease (Umar et al., 2019).
properties
IUPAC Name |
1-pyridin-4-ylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-9-7-11-5-6-12(9)8-1-3-10-4-2-8/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICVQHIYWACOHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620735 | |
Record name | 1-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-YL)piperazin-2-one | |
CAS RN |
374795-64-9 | |
Record name | 1-(Pyridin-4-yl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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